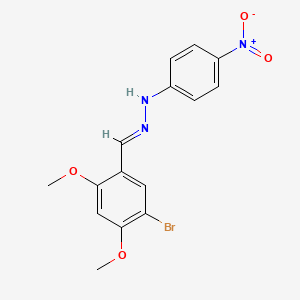![molecular formula C14H11N3O3 B11691015 2-nitro-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11691015.png)
2-nitro-N'-[(E)-phenylmethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are organic compounds characterized by the presence of the functional group R1R2C=NNH2. These compounds are related to ketones and aldehydes, where the oxygen atom is replaced by the –NNH2 group. Hydrazones are known for their versatility and exhibit a wide range of biological activities .
Vorbereitungsmethoden
The synthesis of 2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide typically involves the reaction of 2-nitrobenzohydrazide with benzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .
The one-pot synthesis approach, which involves the reaction of phthalide, hydrazine hydrate, and aldehyde, can be adapted for the synthesis of various hydrazone derivatives, including 2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide .
Analyse Chemischer Reaktionen
2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Industry: It can be used in the production of dyes and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide involves its interaction with biological targets through its hydrazone moiety. The compound’s nucleophilicity allows it to participate in various biochemical reactions. It has been shown to exhibit antimicrobial activity by interfering with bacterial cell wall synthesis and antioxidant activity by scavenging free radicals .
Vergleich Mit ähnlichen Verbindungen
2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:
Nifuroxazide: An intestinal antiseptic.
Iproniazide: An anti-tubercular agent.
Isocarboxazide: An antidepressant.
What sets 2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide apart is its specific nitro substitution, which enhances its antimicrobial and antioxidant properties .
Eigenschaften
Molekularformel |
C14H11N3O3 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
N-[(E)-benzylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O3/c18-14(12-8-4-5-9-13(12)17(19)20)16-15-10-11-6-2-1-3-7-11/h1-10H,(H,16,18)/b15-10+ |
InChI-Schlüssel |
WDBYUVIJXIVCNY-XNTDXEJSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B11690935.png)
![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11690941.png)

![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11690944.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690947.png)

![(3Z)-3-[(2-methoxy-5-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690958.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11690970.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11690971.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B11690978.png)

![3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11690981.png)

